![molecular formula C13H13LiN2O3 B2397855 1-(四氢-2H-吡喃-4-基)-1H-苯并[d]咪唑-2-甲酸锂 CAS No. 2197053-30-6](/img/structure/B2397855.png)

1-(四氢-2H-吡喃-4-基)-1H-苯并[d]咪唑-2-甲酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

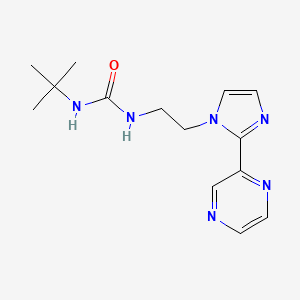

Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate, also known as LiTBI, is a lithium salt compound that has gained attention in recent years due to its potential as an alternative to traditional lithium salts in lithium-ion batteries. LiTBI is a promising candidate for use in high-performance batteries due to its high thermal stability, low viscosity, and low reactivity with other battery components. In addition to its potential use in batteries, LiTBI has also been studied for its potential application in scientific research.

科学研究应用

- Field : Organic Chemistry

- Application Summary : 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .

- Methods of Application : The synthesis of 2H-Pyrans often involves the use of versatile synthetic methods reported in recent literature . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .

- Results or Outcomes : The synthesis of 2H-Pyrans has been a topic of interest due to the broad spectrum of biological and pharmaceutical properties of pyran derivatives .

- Field : Organic Chemistry

- Application Summary : Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .

- Methods of Application : A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .

- Results or Outcomes : The synthesis of pyran derivatives has led to the formation of compounds with enhanced biological activity .

Synthesis of 2H-Pyrans

Synthesis of Pyran Derivatives

- Field : Medicinal Chemistry

- Application Summary : This compound can be used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists can be used for the oral treatment of viral hepatitis .

- Methods of Application : The specific methods of application would depend on the experimental design and the specific objectives of the research .

- Results or Outcomes : The outcomes of this application could potentially lead to the development of new treatments for viral hepatitis .

- Field : Medicinal Chemistry

- Application Summary : This compound is also a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone , a drug that acts as a CB2 cannabinoid receptor agonist .

- Methods of Application : The synthesis of this drug would involve specific organic chemistry techniques and procedures .

- Results or Outcomes : The synthesis of this drug could potentially lead to the development of new treatments involving the CB2 cannabinoid receptor .

- Field : Organic Synthesis and Medicinal Chemistry

- Application Summary : 1-(Tetrahydro-2H-pyran-4-yl)acetone, a similar compound, is mainly used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of cell biology testing reagents .

- Methods of Application : In organic transformation, the ketone carbonyl in 1-(Tetrahydro-2H-pyran-4-yl)acetone can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by corresponding reducing agents .

- Results or Outcomes : The outcomes of these applications could potentially lead to the development of new organic compounds and testing reagents .

Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists

Synthesis of CB2 Cannabinoid Receptor Agonist

Organic Synthesis and Medicinal Chemistry

- Field : Physical Chemistry

- Application Summary : This compound can be used to study the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes .

- Methods of Application : The specific methods of application would depend on the experimental design and the specific objectives of the research .

- Results or Outcomes : The outcomes of this application could potentially lead to a better understanding of the physicochemical factors affecting valence isomerism .

- Field : Medicinal Chemistry

- Application Summary : This compound can be used in the identification and optimization of inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase . These inhibitors can be used for the oral treatment of viral hepatitis .

- Methods of Application : The specific methods of application would depend on the experimental design and the specific objectives of the research .

- Results or Outcomes : The outcomes of this application could potentially lead to the development of new treatments for viral hepatitis .

- Field : Organic Synthesis and Medicinal Chemistry

- Application Summary : 1-(Tetrahydro-2H-pyran-4-yl)acetone, a similar compound, is mainly used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of cell biology testing reagents .

- Methods of Application : In organic transformation, the ketone carbonyl in 1-(Tetrahydro-2H-pyran-4-yl)acetone can react with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by corresponding reducing agents .

- Results or Outcomes : The outcomes of these applications could potentially lead to the development of new organic compounds and testing reagents .

Physicochemical Factors Affecting Valence Isomerism

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Organic Synthesis and Medicinal Chemistry

属性

IUPAC Name |

lithium;1-(oxan-4-yl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.Li/c16-13(17)12-14-10-3-1-2-4-11(10)15(12)9-5-7-18-8-6-9;/h1-4,9H,5-8H2,(H,16,17);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFUIRNNTSKXJA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1COCCC1N2C3=CC=CC=C3N=C2C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13LiN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2397783.png)

![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)

![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2397790.png)

![2-[[1-(4-Tert-butylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2397791.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)